(6-Fluoropyridin-3-yloxy)-acetic acid tert-butyl ester
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Overview
Description
(6-Fluoropyridin-3-yloxy)-acetic acid tert-butyl ester: is a fluorinated organic compound that features a pyridine ring substituted with a fluorine atom and an acetic acid tert-butyl ester group. This compound is of interest due to its unique chemical properties, which are influenced by the presence of the fluorine atom and the ester group. Fluorinated compounds are known for their stability and resistance to metabolic degradation, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Fluoropyridin-3-yloxy)-acetic acid tert-butyl ester typically involves the following steps:
Fluorination of Pyridine: The starting material, pyridine, is fluorinated at the 6-position using a fluorinating agent such as Selectfluor®.
Formation of the Acetic Acid Ester: The fluorinated pyridine is then reacted with acetic acid tert-butyl ester under basic conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination and esterification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the fluorine atom, which makes the pyridine ring more electrophilic.
Oxidation and Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid, and further oxidation can yield various derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products:
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Hydrolysis Products: (6-Fluoropyridin-3-yloxy)-acetic acid.
Coupling Products: Biaryl compounds with diverse functional groups.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex fluorinated organic molecules.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the reactivity and selectivity of catalysts.
Biology and Medicine:
Drug Development: The stability and metabolic resistance of fluorinated compounds make them valuable in the development of pharmaceuticals.
Imaging Agents: Fluorinated compounds are used in positron emission tomography (PET) imaging due to their ability to incorporate radioactive fluorine isotopes.
Industry:
Agricultural Chemicals: Used in the synthesis of herbicides and pesticides with improved efficacy and environmental profiles.
Materials Science: Incorporated into polymers to enhance their chemical resistance and mechanical properties.
Mechanism of Action
The mechanism of action of (6-Fluoropyridin-3-yloxy)-acetic acid tert-butyl ester involves its interaction with specific molecular targets, depending on its application. In drug development, the compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong interactions with the target site.
Comparison with Similar Compounds
2-Fluoropyridine: Similar in structure but lacks the acetic acid ester group, resulting in different reactivity and applications.
4-Fluoropyridine: Another isomer with the fluorine atom at the 4-position, leading to distinct chemical properties.
Fluorinated Benzoic Acids: Compounds with similar ester groups but different aromatic rings, used in various industrial applications.
Uniqueness: (6-Fluoropyridin-3-yloxy)-acetic acid tert-butyl ester is unique due to the combination of the fluorine atom and the acetic acid ester group, which imparts specific chemical properties such as increased stability, reactivity, and potential for diverse applications in scientific research and industry.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
tert-butyl 2-(6-fluoropyridin-3-yl)oxyacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO3/c1-11(2,3)16-10(14)7-15-8-4-5-9(12)13-6-8/h4-6H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYYAEHZSPQDAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=CN=C(C=C1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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